molecular formula C25H30F5NO7 B11833636 Cyclooctyne-O-amido-PEG3-PFP ester

Cyclooctyne-O-amido-PEG3-PFP ester

Cat. No.: B11833636
M. Wt: 551.5 g/mol
InChI Key: DKTLBPSOKZMVRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctyne-O-amido-PEG3-PFP ester involves multiple steps, starting with the preparation of the cyclooctyne moietyThe reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) and catalysts like copper sulfate for the CuAAC reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The compound is then stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Cyclooctyne-O-amido-PEG3-PFP ester primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the cyclooctyne moiety reacting with azide groups to form stable triazole linkages .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are stable triazole-linked conjugates, which are essential in the synthesis of ADCs and other bioconjugates .

Scientific Research Applications

Cyclooctyne-O-amido-PEG3-PFP ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclooctyne-O-amido-PEG3-PFP ester involves its alkyne group reacting with azide groups in a CuAAC reaction. This reaction forms a stable triazole linkage, which is crucial for the stability and functionality of the resulting conjugates. The molecular targets are typically azide-containing molecules, and the pathway involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form the triazole .

Comparison with Similar Compounds

Similar Compounds

  • Cyclooctyne-PEG4-NHS ester
  • Cyclooctyne-PEG3-amine
  • Cyclooctyne-PEG2-biotin

Uniqueness

Cyclooctyne-O-amido-PEG3-PFP ester is unique due to its non-cleavable nature and the presence of the PFP ester group, which enhances its reactivity and stability in forming conjugates. This makes it particularly valuable in the synthesis of ADCs, where stability and efficiency are crucial .

Properties

Molecular Formula

C25H30F5NO7

Molecular Weight

551.5 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C25H30F5NO7/c26-20-21(27)23(29)25(24(30)22(20)28)38-19(33)8-10-34-12-14-36-15-13-35-11-9-31-18(32)16-37-17-6-4-2-1-3-5-7-17/h17H,1-4,6,8-16H2,(H,31,32)

InChI Key

DKTLBPSOKZMVRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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